REACTION_SMILES
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[Br:11][CH2:12][CH2:13][CH2:14][Cl:15].[Br:1][c:2]1[cH:3][c:4]2[cH:5][n:6][nH:7][c:8]2[cH:9][cH:10]1.[CH2:26]([Cl:27])[Cl:28].[CH3:22][S:23]([CH3:24])=[O:25].[K+:16].[K+:17].[O-:18][C:19]([O-:20])=[O:21]>>[Br:1][c:2]1[cH:3][c:4]2[cH:5][n:6][n:7]([CH2:12][CH2:13][CH2:14][Cl:15])[c:8]2[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCBr
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc2[nH]ncc2c1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CS(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O=C([O-])[O-]
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Name
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|
Type
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product
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Smiles
|
ClCCCn1ncc2cc(Br)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |